molecular formula C16H10ClFN2O2 B5656960 3-(3-chlorophenyl)-5-(3-fluorobenzylidene)-2,4-imidazolidinedione

3-(3-chlorophenyl)-5-(3-fluorobenzylidene)-2,4-imidazolidinedione

Cat. No. B5656960
M. Wt: 316.71 g/mol
InChI Key: RGSGEXAKIWXUGC-RIYZIHGNSA-N
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Description

The compound of interest, 3-(3-chlorophenyl)-5-(3-fluorobenzylidene)-2,4-imidazolidinedione, is a derivative within the imidazolidinedione class, which is known for its diverse chemical and physical properties. These compounds have been studied for their potential in various applications due to their unique molecular structure which allows for a wide range of chemical reactions and interactions.

Synthesis Analysis

The synthesis of related compounds involves the preparation of imidazolidinedione derivatives through various chemical reactions, including aldolisation-crotonisation from aromatic aldehydes and 3-substituted imidazolidine-2,4-diones or thiazolidine-2,4-diones (Costa et al., 1995). These methods provide a foundational approach for synthesizing the compound of interest.

Molecular Structure Analysis

The molecular structure of similar compounds reveals a planar conformation for the imidazolidinedione and benzylidene rings, indicating the potential geometric configuration of the target compound. For instance, derivatives such as 3-(4-Bromobenzyl)-5-(4-fluorobenzylidene)imidazolidine-2,4-dione demonstrate coplanarity and specific dihedral angles between the planes of substituted benzyl rings and the core structure, which influences their chemical behavior and interactions (Simone et al., 1995).

Chemical Reactions and Properties

Imidazolidinediones undergo a variety of chemical reactions, including hydrogen bonding and π-π stacking interactions, which are crucial for their chemical stability and reactivity. The presence of substituents such as chloro and fluoro groups can significantly affect these interactions and the overall chemical properties of the compound (Banu et al., 2014).

Physical Properties Analysis

The physical properties, such as crystallinity and molecular packing, are influenced by the specific substituents and the molecular structure. For example, compounds with chlorophenyl and fluorobenzylidene groups exhibit different crystalline structures and packing, which can be linked to the physical properties of 3-(3-chlorophenyl)-5-(3-fluorobenzylidene)-2,4-imidazolidinedione (Simone et al., 1995; Banu et al., 2014).

Chemical Properties Analysis

The chemical properties such as reactivity and stability are closely related to the molecular structure and the nature of substituents. Studies on similar compounds provide insights into the potential chemical behavior of the target compound, including its reactivity towards various reagents and conditions (Costa et al., 1995; Banu et al., 2014).

properties

IUPAC Name

(5E)-3-(3-chlorophenyl)-5-[(3-fluorophenyl)methylidene]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClFN2O2/c17-11-4-2-6-13(9-11)20-15(21)14(19-16(20)22)8-10-3-1-5-12(18)7-10/h1-9H,(H,19,22)/b14-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGSGEXAKIWXUGC-RIYZIHGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C=C2C(=O)N(C(=O)N2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)F)/C=C/2\C(=O)N(C(=O)N2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5E)-3-(3-chlorophenyl)-5-[(3-fluorophenyl)methylidene]imidazolidine-2,4-dione

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